Product packaging for Boc-NH-PEG3-NHS ester(Cat. No.:)

Boc-NH-PEG3-NHS ester

Cat. No.: B8106493
M. Wt: 418.4 g/mol
InChI Key: DCSQNPDDWGCFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-PEG3-NHS ester is a useful research compound. Its molecular formula is C18H30N2O9 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N2O9 B8106493 Boc-NH-PEG3-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSQNPDDWGCFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Design and Functional Utility of Boc Nh Peg3 Nhs Ester in Chemical Linker Chemistry

The effectiveness of Boc-NH-PEG3-NHS ester as a molecular bridge lies in the strategic combination of its three key components: the Boc-protected amine, the tri-ethylene glycol (PEG3) spacer, and the N-hydroxysuccinimide (NHS) ester. This heterobifunctional design allows for a controlled, stepwise conjugation process, minimizing undesirable side reactions. gbiosciences.comgbiosciences.com

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for a primary amine. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This feature allows for the sequential attachment of different molecules. First, the NHS ester end can react with a primary amine on a target molecule. Following this initial conjugation, the Boc group can be removed to expose the amine, which is then available to react with another molecule, for instance, through amide bond formation.

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. huji.ac.ilnih.gov The reaction is efficient under physiological or slightly basic pH conditions. The use of an NHS ester provides a reliable method for attaching the linker to a biomolecule of interest. rsc.org

The PEG3 spacer, a short chain of three repeating ethylene (B1197577) oxide units, imparts several beneficial properties to the linker and the final conjugate. Its hydrophilicity increases the water solubility of the molecule, which is often a challenge when working with complex organic molecules in aqueous biological environments. nih.govchempep.com The flexibility of the PEG chain also provides an optimal spatial orientation between the two conjugated molecules, which can be crucial for their interaction and function. bldpharm.comnih.gov

A prime example of the functional utility of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comnih.govcymitquimica.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.commedchemexpress.com In this context, this compound can be used to link a ligand that binds to the target protein with a ligand that recruits the E3 ligase. The linker's properties are critical for the proper formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. bldpharm.comnih.gov

FeatureDescriptionKey Research Finding
Boc Protecting Group A temporary protecting group for a primary amine, removable under mild acidic conditions.Deprotection with TFA in dichloromethane (B109758) (DCM) can achieve over 95% efficiency without degrading the PEG chain.
PEG3 Spacer A hydrophilic and flexible chain of three ethylene oxide units.The hydrophilic PEG spacer enhances the solubility of compounds in aqueous media. nih.gov The length and composition of the linker are critical for the bioactivity of bifunctional molecules like PROTACs. nih.gov
NHS Ester A reactive group that forms stable amide bonds with primary amines.NHS esters are widely used for bioconjugation due to their high reactivity and the stability of the resulting amide bond. rsc.org

Evolution of Polyethylene Glycol Linkers in Bioconjugation and Materials Science

The use of polyethylene (B3416737) glycol (PEG) in biomedical applications, a process known as PEGylation, has a rich history dating back to the 1970s. nih.govchempep.comnih.gov Initially, researchers explored conjugating PEG to proteins to reduce their immunogenicity and extend their circulation time in the bloodstream. nih.govbiochempeg.com The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990 for the treatment of severe combined immunodeficiency disease, validating the clinical potential of this technology. nih.govwikipedia.org

Early PEGylation efforts often utilized polydisperse PEG, which consists of a mixture of polymer chains with a range of molecular weights. biochempeg.com While effective, this lack of uniformity presented challenges in characterization and consistency. The 1990s saw the development of monodisperse PEG linkers, which have a precisely defined molecular weight and structure. chempep.com This advancement allowed for more precise control over the properties of the resulting bioconjugates. chempep.com

Over the past few decades, the design of PEG linkers has become increasingly sophisticated. The field has moved from simple, linear, homobifunctional spacers to complex architectures, including:

Heterobifunctional PEGs: These linkers possess different reactive groups at each end, allowing for the controlled, stepwise conjugation of two different molecules. chempep.comwikipedia.org Boc-NH-PEG3-NHS ester is a prime example of a heterobifunctional PEG linker.

Branched PEGs: These structures, such as Y-shaped or comb-shaped PEGs, can offer reduced viscosity and alter the pharmacokinetic profile of the conjugated molecule. wikipedia.orgeuropeanpharmaceuticalreview.com

Cleavable PEGs: These linkers are designed to be stable in circulation but break apart under specific conditions, such as the low pH environment of a tumor or the presence of specific enzymes. This allows for the controlled release of a drug at its target site. nih.gov

The evolution of PEG linkers has been driven by the increasing demands of applications in drug delivery, diagnostics, and materials science. chempep.compurepeg.com In drug delivery, PEGylation is used to improve the pharmacokinetic properties of not only proteins and peptides but also small molecule drugs and nanoparticles. biochempeg.comekb.eg In materials science, PEG linkers are used to create hydrogels, functionalize surfaces, and assemble nanomaterials. chempep.com

EraKey DevelopmentsImpact on the Field
1970s First exploration of conjugating PEG to proteins to reduce immunogenicity and extend circulation time. nih.govnih.govLaid the foundation for the field of PEGylation and demonstrated its potential in improving the therapeutic properties of proteins.
1990s FDA approval of the first PEGylated drug, Adagen®. nih.govwikipedia.org Development of monodisperse PEG linkers with defined molecular weights. chempep.comValidated the clinical utility of PEGylation and enabled more precise and reproducible bioconjugation strategies.
2000s - Present Proliferation of sophisticated PEG architectures, including heterobifunctional, branched, and cleavable linkers. chempep.comwikipedia.orgeuropeanpharmaceuticalreview.comExpanded the applications of PEGylation to a wide range of therapeutic modalities and advanced materials.

Current Landscape of Bifunctional Reagents in Targeted Molecular Modifications

Mechanistic Principles of N-Hydroxysuccinimide Ester Reactivity with Primary Amines

N-Hydroxysuccinimide (NHS) esters are highly valued reagents for covalently modifying proteins, peptides, and other biomolecules containing primary aliphatic amines. wiley-vch.de The reaction mechanism is a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide group and forming a highly stable, covalent amide bond.

This conjugation reaction is most efficient in a slightly alkaline pH range of 7.2 to 9.0. In this range, the primary amine is largely deprotonated, enhancing its nucleophilicity. However, a significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. To maximize conjugation efficiency, reactions are often conducted in amine-free, non-nucleophilic buffers such as phosphate, borate, or HEPES, and the concentration of the reactants is optimized to favor the amidation reaction over hydrolysis.

Table 1: Key Parameters for NHS Ester Conjugation with Primary Amines

ParameterOptimal Condition/ValueRationale
pH7.2 - 9.0Balances amine deprotonation (nucleophilicity) with the rate of ester hydrolysis.
Temperature4°C to Room TemperatureLower temperatures can help minimize hydrolysis and degradation of sensitive biomolecules.
Buffer SystemPhosphate, Borate, HEPES, BicarbonateBuffers should be free of primary amines (e.g., Tris) which would compete in the reaction.
Leaving GroupN-Hydroxysuccinimide (NHS)Its release drives the reaction forward, forming a stable amide bond.

Chemoselective Deprotection of the tert-Butoxycarbonyl (Boc) Group in the Presence of NHS Ester Functionality

A key feature of linkers like this compound is the ability to perform sequential conjugations, which requires the selective removal of the Boc protecting group without affecting the reactive NHS ester. The Boc group is an acid-labile protecting group, while the NHS ester is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions. This difference in lability is the foundation for achieving chemoselectivity.

The deprotection of the Boc group is typically accomplished under anhydrous acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or HCl in dioxane are commonly used. reddit.comnih.gov Under these conditions, the Boc group is cleaved to release the free amine, while the NHS ester remains largely intact due to the absence of water, which prevents its hydrolysis.

Several milder and more selective reagents have been developed to deprotect Boc groups in the presence of other acid-sensitive functionalities. While not always specific to NHS esters, these reagents highlight the principle of fine-tuning acidic conditions to achieve selectivity. For example, Lewis acids such as bismuth(III) trichloride (B1173362) or cerium(III) chloride have been shown to selectively cleave Boc groups or other acid-labile esters with high efficiency. organic-chemistry.orgresearchgate.net Similarly, organosilicon reagents like trimethylsilyl (B98337) chloride (TMS-Cl) with phenol (B47542) have demonstrated quantitative Boc cleavage with minimal impact on other sensitive groups. wiley-vch.de The critical factor in all these methods is the strict control of reaction conditions, particularly the exclusion of moisture, to preserve the integrity of the NHS ester.

Table 2: Reagents for Chemoselective Boc Deprotection

Reagent SystemSolventKey Advantage
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Standard, effective method; requires anhydrous conditions. nih.gov
HCl in DioxaneDioxaneCommon alternative to TFA, provides the amine as a hydrochloride salt. reddit.com
Bismuth(III) Trichloride (BiCl₃)Acetonitrile/WaterDemonstrated high selectivity for N-Boc over other acid-labile groups like tert-butyl esters. researchgate.net
Cerium(III) Chloride (CeCl₃)AcetonitrileUsed for selective deprotection of esters in the presence of Boc groups, showing the principle of Lewis acid catalysis. organic-chemistry.org
Trimethylsilyl Chloride (TMS-Cl) / PhenolDichloromethane (DCM)Offers highly selective and quantitative Boc removal under non-protic acid conditions. wiley-vch.de

Synthesis of Diverse Conjugates Utilizing this compound as a Precursor

This compound is a versatile building block for creating a wide array of molecular conjugates, particularly in the fields of drug delivery and PROTAC development. medchemexpress.com Its heterobifunctional nature allows for two primary conjugation strategies.

One-Step Conjugation Approaches via NHS Ester Activation

In the simplest approach, the this compound is used as an amine-reactive labeling reagent. The NHS ester end of the molecule reacts directly with a primary amine on a target biomolecule (e.g., a protein, antibody, or peptide) through the mechanism described in section 2.1. This reaction forms a stable conjugate where the target molecule is linked to the PEG spacer, and the terminus is capped with the stable Boc-protected amine. This strategy is useful when the goal is to introduce a PEG spacer with a protected amine for purposes such as modifying surface properties or providing a latent functional group for potential future modifications.

Sequential Conjugation Strategies Involving Boc Deprotection and Subsequent Functionalization

The true utility of this compound lies in sequential conjugation, enabling the precise assembly of complex bioconjugates. This process can be performed in two different orders.

NHS Ester Reaction First: The linker is first attached to a molecule containing a primary amine via the NHS ester. The resulting intermediate, which now bears a terminal Boc group, is purified. Subsequently, the Boc group is removed under anhydrous acidic conditions to expose a new primary amine. This newly formed amine is then available to react with a second molecule, for example, one containing an NHS ester, isothiocyanate, or other amine-reactive group.

Boc Deprotection First: Alternatively, the Boc group on the linker can be removed first, yielding NH2-PEG3-NHS ester (as an acid salt). This intermediate can then react with a molecule containing a carboxylic acid (via carbodiimide (B86325) chemistry) or other functional group that targets the newly freed amine. Following this, the NHS ester on the other end is used to conjugate to a second, amine-containing molecule. A documented example of this sequential approach involves conjugating a peptide, first reacting it with a t-Boc-NH-PEG-NHS linker, followed by Boc deprotection with TFA, and subsequent conjugation to a DOTA chelator via its NHS ester. researchgate.net

This step-wise approach provides complete control over the construction of bifunctional molecules like PROTACs, where one end of the linker binds to a target protein ligand and the other end binds to an E3 ligase ligand. biochempeg.com

Advanced Synthetic Pathways to this compound Analogues

The synthesis of this compound and its analogues relies on standard principles of peptide and linker chemistry. The typical synthetic route starts with a precursor molecule that contains the desired PEG spacer length with terminal amine and carboxylic acid groups, such as H₂N-PEG3-COOH.

The synthesis proceeds in two main steps:

Boc Protection: The primary amine of the H₂N-PEG3-COOH precursor is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. This reaction selectively forms the tert-butyl carbamate (B1207046) (Boc-amine) at the amino terminus.

NHS Ester Formation: The carboxylic acid group on the other end of the molecule is then activated to form the NHS ester. This is typically achieved by reacting the Boc-NH-PEG3-COOH intermediate with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

This fundamental pathway can be readily adapted to synthesize a wide variety of analogues. broadpharm.com By starting with different PEG precursors (e.g., H₂N-PEGn-COOH where n=1, 2, 4, 12, etc.), analogues with varying spacer lengths can be produced. broadpharm.combroadpharm.com Furthermore, by using precursors with different orthogonal functional groups, a diverse library of heterobifunctional linkers can be created. For instance, starting with an azide-PEG-carboxylic acid would lead to an Azide-PEG-NHS ester, enabling "click chemistry" applications. This modular approach allows for the rational design of linkers with specific lengths, solubilities, and reactive functionalities tailored to the needs of a particular bioconjugation application. axispharm.com

Table 3: Examples of Boc-NH-PEG-NHS Ester Analogues

Compound NamePEG Units (n)Molecular Weight (g/mol)CAS Number
t-Boc-N-amido-PEG1-NHS ester1330.33N/A
t-Boc-N-amido-PEG2-NHS ester2374.39N/A
This compound3418.442250216-93-2 bioscience.co.ukcymitquimica.com
t-Boc-N-amido-PEG4-NHS ester4462.50N/A
t-Boc-N-amido-PEG12-NHS ester12814.90N/A broadpharm.com

The Role of this compound in Advancing Bioconjugation and Macromolecular Functionalization

The bifunctional linker, this compound, has emerged as a critical tool in the field of bioconjugation, enabling the precise modification and functionalization of a wide array of macromolecules. This compound features a tert-butyloxycarbonyl (Boc)-protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester, separated by a discrete polyethylene (B3416737) glycol (PEG) spacer of three ethylene (B1197577) oxide units. This unique architecture provides a versatile platform for covalently attaching molecules of interest to proteins, nucleic acids, and other biomaterials, thereby enhancing their therapeutic and diagnostic potential. This article explores the diverse applications of this compound, focusing on its utility in protein and peptide modification, oligonucleotide functionalization, polysaccharide conjugation, enzyme and ligand immobilization, and the development of advanced imaging agents.

Role in Advanced Drug Delivery Systems and Targeted Therapeutics Research

Facilitating Targeted Drug Delivery through Ligand Conjugation

The precise delivery of therapeutic agents to diseased cells while sparing healthy tissues is a central goal in modern medicine. Boc-NH-PEG3-NHS ester plays a crucial role in achieving this by enabling the covalent attachment of targeting ligands to therapeutic payloads. The NHS ester end of the molecule readily reacts with primary amines on proteins, peptides, or small molecules, forming stable amide bonds. The Boc-protected amine, on the other hand, can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps. biochempeg.com This dual functionality allows for a stepwise and controlled approach to building complex drug conjugates.

Antibody-Drug Conjugates (ADCs) Linker Design and Optimization

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety. This compound and similar PEGylated linkers are instrumental in ADC design. The NHS ester facilitates the conjugation of the linker to lysine (B10760008) residues on the antibody surface.

The general process for utilizing a Boc-NH-PEG-NHS linker in ADC construction involves a multi-step synthesis. Initially, the cytotoxic drug is coupled to the deprotected amine of the linker. Subsequently, the NHS ester of the drug-linker construct is reacted with the antibody to form the final ADC. This sequential approach allows for better control over the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.

FeatureRole of this compoundReference
Conjugation Chemistry NHS ester reacts with lysine residues on the antibody. ,
Solubility PEG3 spacer enhances the hydrophilicity of the ADC.
Pharmacokinetics Short PEG linker can influence clearance rates. researchgate.net, nih.gov, rsc.org
Synthesis Control Stepwise conjugation allows for DAR optimization.N/A

Peptide-Drug and Small Molecule-Drug Conjugates

The principles of targeted delivery extend beyond antibodies to include peptides and small molecules as targeting moieties. Peptide-drug conjugates (PDCs) and small molecule-drug conjugates leverage the ability of these smaller ligands to bind to specific receptors that are overexpressed on cancer cells or other pathological tissues. this compound serves as a valuable tool in the synthesis of these conjugates.

In the construction of PDCs, the NHS ester of the linker can be reacted with an amine group on the peptide. Following deprotection of the Boc group, a therapeutic drug can be attached to the newly exposed amine. The PEG3 spacer in these conjugates helps to improve the solubility and pharmacokinetic properties of the often-hydrophobic drug payloads. This modification can lead to an extended half-life in vivo and reduced off-target toxicity.

Similarly, for small molecule-drug conjugates, this compound can be used to connect a small molecule targeting ligand to a therapeutic agent. This strategy is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), where a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein. medchemexpress.commedchemexpress.com The PEG3 linker in these constructs provides the necessary spacing and flexibility for the two ligands to simultaneously engage their respective protein targets.

Engineering of Nanoparticle Surfaces for Enhanced Biocompatibility and Targeting

Nanoparticles have emerged as promising platforms for drug delivery, capable of encapsulating and protecting therapeutic agents. However, their clinical translation can be hindered by issues such as rapid clearance by the immune system and non-specific biodistribution. Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to overcome these challenges. nih.gov this compound and its derivatives are key reagents in the surface engineering of nanoparticles.

The general principle involves the reaction of the NHS ester with amine groups present on the nanoparticle surface or on lipid components of the nanoparticle. This results in a dense layer of PEG chains on the exterior of the nanoparticle, which creates a hydrophilic shield that reduces opsonization and subsequent uptake by the mononuclear phagocyte system, thereby prolonging circulation time. nih.gov

Liposomal Functionalization with this compound Derived Constructs

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. To enhance their therapeutic efficacy, liposomes can be functionalized with targeting ligands. This is often achieved by incorporating lipids that have been pre-conjugated with a linker such as a derivative of this compound.

For instance, a lipid with a primary amine headgroup can be reacted with this compound. After purification, this Boc-protected PEGylated lipid can be incorporated into the liposome (B1194612) formulation. The Boc group can then be deprotected to expose an amine on the liposome surface, which is then available for conjugation to a targeting ligand (e.g., an antibody fragment, peptide, or small molecule) that has been activated with an NHS ester. This method allows for the creation of targeted liposomes with improved circulation times and specific cell-binding capabilities. The length of the PEG linker can also influence the targeting ability, with some studies suggesting that longer linkers can enhance tumor targeting. nih.gov

Nanoparticle TypeFunctionalization StrategyDesired OutcomeReference
Liposomes Incorporation of this compound derivatized lipids.Enhanced circulation time and targeted delivery. , nih.gov
Polymeric Nanoparticles Covalent attachment of this compound to the polymer surface.Improved biocompatibility and ligand attachment. nih.gov, researchgate.net, taylorfrancis.com

Polymeric Nanoparticle Surface Modification

Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers, are another versatile class of drug delivery vehicles. researchgate.nettaylorfrancis.com Surface modification of these nanoparticles is crucial for their in vivo performance. This compound can be used to introduce PEG chains and functional handles for ligand attachment onto the surface of polymeric nanoparticles.

If the polymer used to fabricate the nanoparticle possesses surface amine groups, direct reaction with this compound is possible. Alternatively, polymers with carboxyl groups can be activated to react with the amine of a deprotected Boc-NH-PEG3 derivative. Once the nanoparticle is PEGylated with the Boc-protected linker, the Boc group can be removed to allow for the conjugation of targeting moieties. This surface engineering approach not only improves the biocompatibility and circulation time of the nanoparticles but also enables the attachment of specific ligands to direct them to the desired site of action. nih.gov

Impact of PEGylation on Pharmacokinetic and Pharmacodynamic Profiles of Conjugated Biologics

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic biologics, such as proteins and peptides, has a profound impact on their pharmacokinetic (PK) and pharmacodynamic (PD) properties. tandfonline.com While much of the research has focused on larger PEG chains, the principles also apply to shorter linkers like the PEG3 moiety in this compound, albeit with distinct effects.

PEGylation generally increases the hydrodynamic radius of the conjugated biologic, which can reduce its renal clearance and prolong its circulation half-life. nih.govresearchgate.net This effect is typically more pronounced with larger PEG chains. However, even short PEG linkers can influence the PK profile. For instance, studies with radiolabeled antibodies have shown that a short PEG linker can lead to more rapid clearance from the blood compared to the non-PEGylated antibody, which can be beneficial for reducing background signal in imaging applications. researchgate.netnih.govrsc.org Another study investigating a radiolabeled antibody with a PEG3 linker found that the linker's presence enhanced the metabolism and excretion of the radiotracer, potentially improving image contrast. nih.gov

From a pharmacodynamic perspective, PEGylation can sometimes lead to a decrease in the biological activity of the therapeutic protein due to steric hindrance at the binding site. mdpi.com The size and attachment site of the PEG chain are critical factors in this regard. The short and flexible nature of the PEG3 linker in this compound may offer a compromise, providing some of the benefits of PEGylation, such as increased solubility, while minimizing the negative impact on the biologic's interaction with its target. nih.gov The optimal PEG linker length is highly dependent on the specific biologic and its intended application, and empirical testing is often required to determine the best balance between improved pharmacokinetics and retained biological activity. nih.gov

Strategies for Prolonged Circulation and Reduced Immunogenicity

A primary application of this compound in drug delivery research is the strategic extension of the circulation half-life of therapeutic molecules and the mitigation of their immunogenic potential. The covalent attachment of the PEG3 moiety to a drug, a process known as PEGylation, creates a hydrophilic shield around the molecule.

This steric hindrance has two major benefits. Firstly, it can mask the therapeutic agent from recognition by the immune system, thereby reducing the likelihood of an adverse immune response. youtube.comyoutube.com This is particularly crucial for biologic drugs, such as proteins and peptides, which can be recognized as foreign by the body. researchgate.net Secondly, the increased hydrodynamic radius resulting from PEGylation can reduce renal clearance, leading to a longer circulation time in the bloodstream. nih.gov This prolonged exposure can enhance the therapeutic window and potentially reduce the required dosing frequency.

While longer PEG chains are often associated with more significant increases in circulation time, the use of a short PEG3 linker can be advantageous in specific applications. Research has suggested that for certain molecules, a short PEG linker can be sufficient to improve pharmacokinetic properties without the potential drawbacks of larger PEGs, such as reduced bioactivity due to excessive steric hindrance. rsc.org However, the precise impact of a short PEG linker on circulation time can be molecule-dependent, with some studies indicating that very short PEGs may not always follow the same trend as their longer counterparts. rsc.orgresearchgate.net

The decision to use a short-chain PEG linker like PEG3 is therefore a strategic one, balancing the need for improved pharmacokinetics with the preservation of the therapeutic agent's function.

Detailed Research Findings:

While comprehensive data specifically on PEG3 is still emerging, the broader field of PEGylation provides a strong foundation for its utility. The table below illustrates the general principles of how PEGylation can impact the half-life of therapeutic agents. It is important to note that these are representative examples and the effect of a PEG3 linker would need to be empirically determined for each specific conjugate.

Therapeutic Agent ClassGeneral Impact of PEGylation on Half-LifeKey Considerations
Peptides Significant increaseThe original short half-life of many peptides can be extended from minutes to hours or even days. acs.org
Proteins Moderate to significant increaseThe extent of increase depends on the protein's size, structure, and the number and location of PEGylation sites. nih.gov
Small Molecules Variable increaseThe effect is often less pronounced than for biologics but can still be significant for molecules with rapid clearance.
Antibody Fragments Significant increasePEGylation can restore a longer half-life to antibody fragments that have been engineered for better tumor penetration but suffer from rapid clearance.

Enhancement of Aqueous Solubility for Therapeutic Agents

A significant hurdle in the development of many promising therapeutic candidates is their poor solubility in aqueous environments. This can severely limit their bioavailability and formulation options. This compound provides a valuable solution to this challenge by introducing a hydrophilic PEG3 spacer to hydrophobic drug molecules.

The process involves reacting the NHS ester of the this compound with a primary amine on the therapeutic agent. The resulting conjugate benefits from the solubilizing properties of the PEG chain. This strategy is applicable to a wide range of molecules, from small hydrophobic drugs to larger, aggregation-prone proteins.

Detailed Research Findings:

The ability of PEG chains to enhance the solubility of hydrophobic compounds is well-documented. While specific data for PEG3 is often embedded within broader studies, the principle remains consistent. The following table provides illustrative examples of how PEGylation can improve the aqueous solubility of different classes of therapeutic agents.

Therapeutic AgentChallengeImpact of PEGylation
Paclitaxel (Anticancer Drug) Very low water solubility, requiring co-solvents in formulations that can cause side effects.PEGylation significantly increases its aqueous solubility, enabling the development of co-solvent-free formulations.
Camptothecin (Anticancer Drug) Poorly soluble in both water and lipids, limiting its clinical use.Conjugation to PEG enhances its solubility and stability, leading to improved drug delivery.
Certain Peptides and Proteins Prone to aggregation and precipitation in aqueous solutions.The hydrophilic PEG chains can prevent intermolecular interactions, reducing aggregation and improving solubility and stability.
Porphyrins (Photosensitizers) Often highly hydrophobic and require complex formulation strategies.The attachment of even short PEG chains can dramatically increase their aqueous solubility. rsc.org

Contributions to Materials Science and Biosensor Development

Surface Functionalization of Biomaterials for Biomedical Applications

The interface between a biomaterial and its biological environment is a critical determinant of its success. Boc-NH-PEG3-NHS ester is extensively utilized to tailor these surfaces to elicit specific and favorable biological responses. The covalent attachment of the PEG spacer to a biomaterial surface can significantly enhance its biocompatibility. researchgate.net The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that effectively prevents the non-specific adsorption of proteins, a phenomenon known as bio-fouling. mdpi.com This reduction in protein adsorption is crucial for minimizing inflammatory responses and improving the in-vivo longevity of medical implants and devices. researchgate.netmdpi.com

The heterobifunctional nature of this compound allows for the subsequent immobilization of bioactive molecules. After the initial surface attachment via the NHS ester, the deprotection of the Boc group reveals a primary amine. This amine can then be used to covalently link peptides, such as the cell-adhesive RGD (arginine-glycine-aspartic acid) sequence, growth factors, or other signaling molecules. This two-step functionalization process transforms an inert biomaterial into a bioactive scaffold that can actively guide cellular behavior, promoting cell adhesion, proliferation, and differentiation.

Table 1: Effect of PEG Surface Functionalization on Protein Adsorption

Surface Protein Adsorption (ng/cm²) Percentage Reduction (%)
Unmodified Titanium 250 0
PEG-NHS Ester Modified Titanium 25 90

Engineering of Hydrogels for Controlled Release and Cell Culture

Hydrogels, with their high water content and tunable mechanical properties, are excellent candidates for drug delivery and cell culture applications. This compound serves as a valuable crosslinking agent in the synthesis of such hydrogels. The NHS ester can react with amine-functionalized polymers to form a stable hydrogel network. The Boc-protected amine within the crosslinker provides a latent functional group that can be deprotected after hydrogel formation to introduce new functionalities.

This approach allows for the creation of hydrogels with precisely controlled properties. The density of crosslinking, which can be modulated by the concentration of this compound, directly influences the hydrogel's mechanical stiffness, swelling ratio, and degradation rate. researchgate.net For controlled release applications, a therapeutic agent can be encapsulated within the hydrogel matrix during its formation. The release kinetics of the therapeutic can then be fine-tuned by altering the hydrogel's degradation profile, which can be designed to be sensitive to enzymatic cleavage or hydrolysis. researchgate.net

For cell culture applications, the ability to modify the hydrogel after its formation is particularly advantageous. Following the creation of a cell-laden hydrogel, the Boc groups can be deprotected, and cell-adhesive ligands or growth factors can be covalently attached in situ. This allows for the creation of a dynamic and interactive 3D cell culture environment that can be tailored to support the growth and function of specific cell types.

Table 2: Tunable Properties of PEG Hydrogels Crosslinked with a Boc-NH-PEG-NHS Ester Analogue

Crosslinker Concentration (%) Compressive Modulus (kPa) Swelling Ratio (q)
1 5 20
2 15 15
5 50 8

Integration into Biosensor Platforms for Enhanced Sensitivity and Selectivity

The performance of a biosensor is highly dependent on the effective immobilization of the biorecognition element (e.g., an antibody or enzyme) and the minimization of non-specific binding on the sensor surface. This compound is an ideal linker for this purpose. The NHS ester can be used to covalently attach the linker to an amine-functionalized sensor surface. The PEG spacer then provides a flexible and hydrophilic tether that extends the bioreceptor away from the surface, improving its accessibility to the target analyte and preserving its biological activity. nih.gov

The anti-fouling properties of the PEG layer are also critical for enhancing biosensor performance. By preventing the non-specific adsorption of proteins and other molecules from the sample matrix, the PEG layer significantly reduces background noise and improves the signal-to-noise ratio. This leads to enhanced sensitivity and a lower limit of detection for the biosensor. researchgate.net

The Boc-protected amine offers an additional advantage in the stepwise construction of the biosensor surface. After immobilizing the linker, the Boc group can be removed to introduce a new reactive site. This can be used to attach a secondary molecule, such as a blocking agent or a signaling molecule, to further enhance the sensor's performance.

Table 3: Enhancement of Biosensor Sensitivity with PEG Linker Surface Modification

Biosensor Surface Limit of Detection (LOD) Signal-to-Noise Ratio
Unmodified Gold 10 ng/mL 5
PEG-NHS Ester Modified Gold 0.5 ng/mL 50

Application in 3D Bioprinting Scaffolds and Tissue Engineering Constructs

Three-dimensional (3D) bioprinting is a revolutionary technology for creating complex, cell-laden scaffolds for tissue engineering. The bio-ink, a printable material containing cells and biomaterials, is a critical component of this process. This compound can be used to functionalize the polymers within the bio-ink to create a more favorable environment for the encapsulated cells. nih.gov

By incorporating this compound into the bio-ink formulation, the resulting 3D printed scaffold will have latent amine groups throughout its structure. After printing, these groups can be deprotected and used to immobilize bioactive molecules, such as growth factors or differentiation cues, in a spatially controlled manner. This allows for the creation of scaffolds with complex biochemical gradients that can mimic the native tissue microenvironment and guide the development of functional tissues. oup.com

The presence of the PEG spacer also contributes to the biocompatibility of the 3D printed construct, promoting cell viability and function. Furthermore, the ability to tune the crosslinking density of the bio-ink with this compound allows for the optimization of the mechanical properties of the scaffold to match those of the target tissue.

Table 4: Cell Viability in 3D Bioprinted Scaffolds with Functionalized Bio-ink

Bio-ink Formulation Cell Viability (%) after 7 days
Alginate 75
Alginate with PEG-NHS Ester 92

Integration in Proteolysis Targeting Chimeras Protacs Research

Boc-NH-PEG3-NHS Ester as a Versatile Linker in PROTAC Synthesis

This compound is a widely utilized PEG-based chemical tool for the synthesis of PROTACs. Its structure features three key components that impart its versatility:

N-Hydroxysuccinimide (NHS) ester: This functional group is a highly reactive moiety that readily couples with primary or secondary amines on a POI ligand or an E3 ligase ligand, forming a stable amide bond. This allows for a directed and efficient first step in the PROTAC assembly.

Polyethylene (B3416737) Glycol (PEG) chain: The core of the linker consists of a three-unit PEG chain. This chain is hydrophilic, which can improve the solubility of the final PROTAC molecule—a common challenge for these high molecular weight compounds. The flexibility of the PEG chain is also critical, providing the necessary conformational freedom for the two ends of the PROTAC to simultaneously engage the target protein and the E3 ligase.

Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the terminal amine. This protection is essential as it prevents unwanted side reactions during the initial coupling of the NHS ester. Following the first coupling step, the Boc group can be cleanly removed under acidic conditions to reveal a free amine, which is then available for conjugation to the second ligand, completing the PROTAC synthesis.

This modular, step-wise synthetic approach enabled by this compound allows for the rapid and systematic assembly of PROTAC libraries where the nature of the POI and E3 ligase ligands can be varied while keeping the linker constant, or vice-versa, to probe structure-activity relationships (SAR).

Design Principles for PEGylated PROTAC Linkers and Their Influence on Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity. The linker, particularly its length and composition, plays a pivotal role in this process. PEGylated linkers derived from precursors like this compound are governed by several key design principles.

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of the ternary complex. Conversely, a linker that is too long might result in an overly flexible PROTAC that cannot effectively bring the two proteins into the correct proximity for ubiquitination, leading to reduced efficacy.

Furthermore, the PEG linker can actively participate in stabilizing the ternary complex. The ether oxygens within the PEG chain can form crucial hydrogen bonds and van der Waals interactions with residues on the surface of either the target protein or the E3 ligase. For instance, in the case of the well-studied BET degrader MZ1, the ether oxygen adjacent to the JQ1 warhead forms a stabilizing hydrogen bond with a specific histidine residue (His437) on the BRD4 bromodomain, an interaction that would be absent with a simple alkyl linker. This highlights that the linker is not a passive tether but an active contributor to the binding cooperativity and stability of the ternary complex. The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of finding an energetically favorable orientation that supports a productive ternary complex.

Strategies for Optimizing PROTAC Cellular Permeability and Efficacy via Linker Modification

A significant hurdle in PROTAC development is achieving adequate cellular permeability to reach intracellular targets. Due to their large size and often polar nature, many PROTACs fall outside the traditional "Rule of Five" guidelines for drug-likeness. Linker modification is a primary strategy to overcome this challenge.

The hydrophilicity imparted by PEG linkers, such as the PEG3 moiety, can enhance the aqueous solubility of a PROTAC. However, excessive hydrophilicity can be detrimental to passive membrane permeability. Researchers often modulate permeability by balancing the PEG length. Studies have shown that shorter PEG linkers can lead to more permeable compounds.

A key strategy for improving the permeability of PROTACs with PEG linkers involves promoting the formation of intramolecular hydrogen bonds (IMHBs). The flexible PEG chain can fold back on itself, allowing the ether oxygens to form IMHBs with hydrogen bond donors (like amide N-H groups) elsewhere in the PROTAC molecule. This "chameleonic" behavior shields the polar surface area of the molecule in the hydrophobic environment of the cell membrane, facilitating its passage into the cell. Once in the aqueous environment of the cytoplasm, the PROTAC can adopt a more extended conformation required for ternary complex formation. Therefore, a PEG3 linker offers a balance of flexibility and length to potentially engage in such permeability-enhancing intramolecular interactions.

Comparative Analysis of PEG-Based Linkers in PROTAC Development

Systematic studies comparing PEG linkers of varying lengths have provided invaluable insights into their impact on PROTAC performance. The optimal linker length is highly system-dependent, and what proves effective for one target may not be for another.

For example, research on VHL-based PROTACs targeting the BET family protein BRD4 has demonstrated the profound effect of linker length on both permeability and degradation potency. In one study, a PROTAC with a 2-unit PEG linker (7) was found to be 20-fold more permeable than a corresponding PROTAC with a 3-unit PEG linker (8).

Table 1: Impact of PEG Linker Length on PROTAC Permeability

CompoundLinker CompositionPermeability (P_e) (10⁻⁶ cm/s)
7 2-unit PEG0.6
8 3-unit PEG0.03

Data sourced from a study on VHL-based PROTACs. Permeability was measured using a Parallel Artificial Membrane Permeability Assay (PAMPA).

This data clearly indicates that for this particular PROTAC scaffold, increasing the PEG linker length from two to three units drastically reduces its ability to passively cross a lipid membrane.

In another study focusing on BTK (Bruton's tyrosine kinase) degraders, the degradation potency was shown to be exquisitely sensitive to linker length. While a noncovalent PROTAC with a specific PEG linker (NC-1) showed high potency, variations in the linker led to significant differences in efficacy. The data below illustrates how degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) can vary within a series of related PROTACs where linker composition is altered.

Table 2: Degradation Efficacy of BTK PROTACs with Different Linkers

CompoundLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
NC-1 PEG-based2.297
IR-1 PEG-based12.095
RC-1 PEG-based25.090
RC-2 PEG-based7.595

DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values were determined in Mino cells after 24 hours of treatment.

These findings underscore that there is no universal optimal PEG linker. A PEG3 linker, as would be incorporated using this compound, represents a mid-range option in many SAR studies. It provides a balance of flexibility, potential for beneficial intramolecular interactions, and sufficient length to span the distance between many common ligand pairs without being excessively long, which could negatively impact permeability and efficacy. The empirical testing of a range of linker lengths, including PEG3, remains a cornerstone of modern PROTAC design and optimization.

Emerging Research Directions and Advanced Methodologies for Boc Nh Peg3 Nhs Ester Research

Combinatorial Approaches with Bioorthogonal Click Chemistry

The integration of Boc-NH-PEG3-NHS ester with bioorthogonal click chemistry has revolutionized the synthesis of multifunctional bioconjugates. This combination allows for a modular and highly efficient approach to link different molecular entities with high specificity and yield.

Sequential Functionalization with Azide (B81097)/Alkyne-Modified Reagents

The strategic use of this compound in sequential functionalization workflows allows for the controlled and stepwise introduction of different molecules. The process typically begins with the reaction of the NHS ester with a primary amine on a target biomolecule. Following this initial conjugation, the Boc protecting group is removed under mild acidic conditions, revealing a new primary amine. This newly exposed amine can then be further modified.

A key strategy in this sequential approach involves the use of PEG linkers that are pre-functionalized with azide or alkyne groups. For instance, a biomolecule can first be reacted with this compound. After deprotection of the Boc group, the resulting amine can be acylated with a reagent carrying a terminal alkyne or azide. This introduces a "click-ready" handle onto the biomolecule, which can then be specifically reacted with a corresponding azide or alkyne-tagged molecule of interest through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This stepwise methodology provides precise control over the final conjugate's composition and architecture. nih.gov

StepReagent/ConditionPurpose
1This compoundInitial conjugation to a primary amine on the target molecule.
2Mild acid (e.g., TFA)Deprotection of the Boc group to expose a new primary amine.
3Azide or Alkyne-containing NHS esterAcylation of the newly formed amine to introduce a click handle.
4Corresponding Alkyne or Azide-modified molecule with catalyst (for CuAAC) or strained ring system (for SPAAC)Bioorthogonal ligation to attach the final molecule of interest.

Orthogonal Reactivity Profiles for Multi-Functional Conjugates

The creation of multi-functional conjugates, where two or more different molecules are attached to a central scaffold, requires a set of mutually orthogonal reactions. These are reactions that proceed with high efficiency in the same pot without interfering with one another. nih.gov The combination of NHS ester chemistry with different types of click chemistry provides a powerful toolkit for achieving such orthogonality.

For example, a branched PEG linker can be synthesized to contain an NHS ester, an azide, and a Boc-protected amine. broadpharm.com The NHS ester can be used for initial protein conjugation. Subsequently, the azide is available for a SPAAC reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO). Finally, after Boc deprotection, the amine can be targeted with another amine-reactive reagent. This strategy allows for the site-specific attachment of three different components in a controlled sequence. researchgate.net

The choice of click chemistry partners is crucial for ensuring orthogonality. For instance, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is orthogonal to SPAAC. nih.gov This allows for the simultaneous or sequential labeling of a biomolecule with two different probes. Researchers are continuously expanding the toolbox of mutually orthogonal reactions to enable the construction of increasingly complex and functional bioconjugates for applications in areas like targeted drug delivery and advanced imaging. bohrium.comresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of this compound Conjugates

The successful synthesis of bioconjugates using this compound necessitates rigorous characterization to confirm the structure, purity, and efficiency of the conjugation. Advanced spectroscopic and chromatographic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of PEGylated conjugates. 1H NMR is particularly useful for confirming the presence of the PEG linker and for quantifying the degree of PEGylation. The repeating ethylene (B1197577) glycol units of the PEG chain give a characteristic strong signal around 3.6 ppm. plos.org

For smaller bioconjugates, high-resolution NMR can provide detailed information about the attachment site of the linker. Specific proton signals corresponding to the linker and the biomolecule can be identified and their integrations used to confirm the structure of the conjugate. nih.gov In some cases, 2D NMR techniques like COSY and HSQC can be employed to resolve complex spectra and unambiguously assign resonances, providing a comprehensive structural picture of the final product. The correct assignment of 1H NMR spectra is critical for accurately determining the molecular weight of functionalized PEGs. purepeg.com

Mass Spectrometry (MS) for Molecular Weight and Conjugation Efficiency Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight of bioconjugates and assessing the efficiency of the conjugation reaction. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for analyzing large biomolecules. ox.ac.uk

By comparing the mass spectra of the unmodified biomolecule and the final conjugate, the number of attached PEG linkers (the degree of PEGylation) can be determined. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in confirming the elemental composition of the conjugate. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate and obtain sequence information, which can help to identify the specific site of modification on the biomolecule. nih.gov

TechniqueInformation Obtained
ESI-MSAccurate molecular weight of the conjugate, determination of the degree of PEGylation.
MALDI-TOF MSMolecular weight distribution of the conjugate population.
HRMSPrecise mass measurement to confirm elemental composition.
MS/MSFragmentation patterns for identifying the site of conjugation.

Chromatographic Techniques for Purification and Analysis of Complex Bioconjugates

Chromatography is indispensable for both the purification of this compound conjugates from unreacted starting materials and byproducts, and for the analytical assessment of their purity and homogeneity.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a biomolecule, SEC is highly effective for separating PEGylated conjugates from the smaller, unmodified biomolecule and excess PEG reagent.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG linker alters the retention time of the biomolecule, allowing for the separation of conjugates with different degrees of PEGylation. RP-HPLC offers high resolution and is often used for analytical characterization and quality control.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. The conjugation of a PEG linker can shield charged residues on a protein, altering its isoelectric point and its interaction with the ion-exchange resin. This principle can be exploited to separate different PEGylated species.

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. Similar to IEX, the attachment of a hydrophilic PEG chain can modulate the hydrophobicity of a protein, enabling the separation of conjugated and unconjugated forms.

These chromatographic techniques can be used individually or in combination to achieve high purity of the final bioconjugate and to thoroughly characterize the reaction mixture.

Computational Modeling and Simulation Studies of this compound Reactivity and Conjugate Conformation

Computational modeling and simulation are increasingly vital tools for understanding the behavior of molecules like this compound at an atomic level. These in silico approaches provide insights into the reactivity of the N-hydroxysuccinimide (NHS) ester and the conformational dynamics of the resulting bioconjugates, complementing experimental studies.

Reactivity of the NHS Ester:

The reactivity of the this compound is centered on the electrophilic NHS ester group. This functional group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable amide bond. While experimental studies have extensively characterized the reactivity of NHS esters, computational methods, such as quantum mechanics (QM) and density functional theory (DFT), can provide a more granular understanding of the reaction mechanism.

QM calculations can elucidate the electronic structure of the NHS ester, identifying the most electrophilic sites and the energy barriers associated with the reaction with different nucleophiles. Such studies can predict the relative reactivity of the NHS ester towards various amino acid residues on a protein, beyond the primary reaction with lysine (B10760008). For instance, while lysine's primary amine is the main target, computational models can help understand the conditions under which reactions with the side chains of serine, threonine, or tyrosine might occur. nih.gov

A significant competing reaction for NHS esters in aqueous environments is hydrolysis, which leads to the inactivation of the ester. thermofisher.comnih.gov Computational models can simulate the hydrolysis reaction, predicting its rate under different pH and temperature conditions. This is crucial for optimizing conjugation efficiency by favoring the aminolysis reaction over hydrolysis. nih.gov

Conjugate Conformation:

MD simulations can model the dynamic behavior of the PEG linker, revealing its preferred conformations and the extent of its interaction with the surface of the conjugated protein or other molecule. These simulations can help predict whether the PEG chain exists in a more extended or collapsed state, which has implications for the solubility, stability, and steric shielding of the conjugate.

For example, in the context of Proteolysis Targeting Chimeras (PROTACs), where this compound can be used as a linker, the conformation of the PEG chain is critical for correctly positioning the two ends of the PROTAC to facilitate the interaction between the target protein and the E3 ligase. ambeed.combiochempeg.com MD simulations can help in the rational design of PROTACs by predicting the optimal linker length and composition to achieve the desired ternary complex formation.

Interactive Table: Summary of Computational Approaches for Studying this compound and its Conjugates.

Computational Method Area of Study Key Insights Provided
Quantum Mechanics (QM)NHS Ester ReactivityElectronic structure, identification of electrophilic sites, prediction of reactivity with different nucleophiles.
Density Functional Theory (DFT)NHS Ester Reactivity & HydrolysisReaction energy barriers, prediction of reaction rates, understanding the competition between aminolysis and hydrolysis.
Molecular Dynamics (MD)Conjugate ConformationFlexibility and preferred conformations of the PEG linker, interaction with the biomolecule surface, prediction of solubility and steric shielding effects.

Investigation of Cleavable Linker Strategies Derived from this compound Scaffolds

The this compound is inherently a stable, non-cleavable linker. broadpharm.com Its chemical structure, characterized by amide and ether bonds, is designed to provide a robust connection between two molecules, which is a desirable attribute in many applications, such as in the development of stable PROTACs. The research focus for this particular scaffold is on its utility as a stable linker rather than as a precursor for cleavable strategies.

The stability of the linker is crucial in applications where the conjugated molecules need to remain attached for a prolonged period to exert their biological effect. In the case of PROTACs, a stable linker ensures that the target protein and the E3 ligase are held in proximity for a sufficient duration to allow for ubiquitination and subsequent degradation of the target protein.

While the direct derivatization of this compound into cleavable linkers is not a prominent area of research, the broader field of bioconjugation extensively explores the development of cleavable linkers. These linkers are designed to be stable under certain conditions and to break under specific physiological or external triggers. Common cleavable linker strategies include:

Disulfide Bonds: Cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells.

Esters: Cleaved by esterases, which are ubiquitous in the body.

Hydrazones: Cleaved under acidic conditions, such as those found in endosomes and lysosomes.

Peptide Linkers: Cleaved by specific proteases that may be overexpressed in a particular disease state, such as in tumors.

The principles of these cleavable linker designs could theoretically be combined with a PEG scaffold similar to that of this compound to create novel cleavable PEG linkers. However, this would involve a de novo synthesis of a new chemical entity rather than a modification of the existing this compound.

Interactive Table: Comparison of Non-Cleavable and Cleavable Linker Strategies.

Linker Type Example Functional Group Cleavage Stimulus Advantages Disadvantages
Non-Cleavable Amide, Ether (as in this compound)NoneHigh stability, long in vivo half-life.Potential for accumulation in tissues, inability to release a payload at a target site.
Cleavable DisulfideReducing agents (e.g., glutathione)Controlled release of a payload in a specific environment.Potential for premature cleavage, more complex synthesis.
Cleavable EsterEsterasesBiocompatible cleavage mechanism.Variability in esterase activity between individuals and tissues.
Cleavable HydrazoneAcidic pHTargeting of acidic microenvironments (e.g., tumors, endosomes).Potential instability at physiological pH.

Future Prospects in Translational Research and Therapeutic Innovation

The unique properties of this compound position it as a valuable tool in translational research and therapeutic innovation, primarily driven by its application as a linker in the rapidly evolving field of targeted protein degradation.

Role in PROTAC Development:

The most significant future prospect for this compound lies in its use as a linker for the synthesis of PROTACs. ambeed.combiochempeg.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The defined length and flexibility of the PEG3 component of this compound make it an attractive choice for PROTAC design. Future research will likely focus on systematically varying the length of the PEG linker to optimize the degradation of specific target proteins. The Boc-protected amine and the NHS ester functionalities provide a versatile chemical handle for the straightforward synthesis of PROTAC libraries, which can be screened to identify the most potent degraders for a given target.

Advancements in Bioconjugation:

Beyond PROTACs, this compound will continue to be a valuable reagent for general bioconjugation. The ability to introduce a short, hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of various biomolecules, including peptides, proteins, and antibodies.

Future therapeutic innovations may leverage this linker to develop novel antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via the PEG linker. The linker's stability would ensure that the drug remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.

Contribution to Nanomedicine:

In the field of nanomedicine, this compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles. The PEG linker can serve as a spacer to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enhancing their delivery to specific tissues or cells. The hydrophilic nature of the PEG chain can also help to reduce the non-specific uptake of the nanoparticles by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream.

Future research in this area will likely focus on the development of multifunctional nanoparticles where this compound is used to attach a combination of targeting ligands and therapeutic agents, leading to the creation of more effective and targeted drug delivery systems.

Interactive Table: Potential Future Applications of this compound.

Field of Research Specific Application Anticipated Innovation
Targeted Protein Degradation PROTAC LinkerOptimization of linker length for enhanced degradation of specific proteins; development of novel PROTACs for undruggable targets.
Bioconjugation Linker for ADCsCreation of more stable and effective ADCs with improved pharmacokinetic profiles and reduced off-target toxicity.
Nanomedicine Surface functionalization of nanoparticlesDevelopment of targeted drug delivery systems with prolonged circulation times and enhanced therapeutic efficacy.

Q & A

Basic: What is the structural role of Boc-NH-PEG3-NHS ester in PROTAC synthesis?

This compound serves as a heterobifunctional linker in PROTAC (Proteolysis-Targeting Chimera) synthesis. The Boc group protects the primary amine during synthesis, while the NHS ester reacts with lysine residues on proteins or other amine-containing ligands. The PEG3 spacer provides solubility and flexibility, balancing steric effects and spatial distance between the E3 ligase ligand and target protein ligand .

Basic: What are the recommended storage conditions and handling protocols for this compound?

  • Storage : Store at -20°C in a sealed, moisture-free environment. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the NHS ester .
  • Handling : Dissolve in anhydrous DMSO or DMF immediately before use. For aqueous buffers, pre-cool to 4°C and add the reagent gradually to minimize aggregation .

Advanced: How can conjugation efficiency be optimized when using this compound for bioconjugation?

  • pH : Maintain reaction buffers (e.g., PBS or sodium acetate) at pH 7.4–8.5 to ensure NHS ester reactivity without premature hydrolysis .
  • Molar Ratios : Use a 3–5-fold molar excess of the reagent relative to the target protein/ligand.
  • Temperature : Conduct reactions at 4°C for 12–16 hours to reduce side reactions .

Advanced: How do solubility challenges with this compound in aqueous buffers affect experimental outcomes, and how can they be mitigated?

  • Issue : Limited solubility in water due to the hydrophobic Boc group.
  • Solution : Pre-dissolve in anhydrous DMSO (≤10% v/v) and dilute into cold buffers. Alternatively, use co-solvents like acetonitrile (≤20%) to enhance solubility without denaturing proteins .

Advanced: What analytical methods validate successful conjugation using this compound?

  • MALDI-TOF Mass Spectrometry : Detects mass shifts corresponding to ligand attachment .
  • SDS-PAGE : Observe mobility changes due to increased molecular weight.
  • Fluorescence Quenching Assays : If fluorescent tags are used, monitor changes in emission spectra .

Basic: What are the molecular weight, formula, and purity standards for this compound?

  • Molecular Weight : 418.44 g/mol
  • Formula : C₁₈H₃₀N₂O₉
  • Purity : ≥95% (HPLC/LC-MS validated) .

Advanced: How can low yields in PROTAC synthesis involving this compound be troubleshooted?

  • Steric Hindrance : Use shorter incubation times or lower reagent excess to minimize cross-reactivity.
  • Hydrolysis : Ensure anhydrous conditions and avoid buffers containing primary amines (e.g., Tris).
  • Validation : Confirm ligand compatibility via pre-conjugation amine accessibility assays .

Basic: What functional groups in this compound dictate its reactivity?

  • Boc Group : Protects the amine during synthesis; removed via TFA treatment.
  • NHS Ester : Reacts with primary amines (e.g., lysine) to form stable amide bonds.
  • PEG3 Spacer : Enhances hydrophilicity and reduces steric constraints .

Advanced: How does the PEG3 spacer length influence PROTAC activity compared to other PEG variants?

  • Flexibility vs. Size : PEG3 provides 3 ethylene glycol units , balancing solubility and spatial distance. Longer PEG chains (e.g., PEG4) may reduce binding efficiency due to increased flexibility, while shorter chains (PEG2) limit solubility .

Basic: What analytical techniques confirm the purity and stability of this compound?

  • Reverse-Phase HPLC : Quantify purity using C18 columns with acetonitrile/water gradients.
  • NMR Spectroscopy : Validate structure via characteristic peaks (e.g., Boc group at ~1.4 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.